molecular formula C12H9IN2O2 B13445112 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid

2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13445112
M. Wt: 340.12 g/mol
InChI Key: YVCSGCCOQHVDML-UHFFFAOYSA-N
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Description

2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . This compound is known for its unique structure, which includes an iodinated phenyl group attached to a pyridine ring via an amino linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the coupling of 4-iodoaniline with 3-carboxypyridine under specific reaction conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst and boronic acid derivatives . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide, at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated phenyl group allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by the iodine atom, which can form halogen bonds with specific amino acid residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the presence of the iodinated phenyl group and the amino linkage, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

2-(4-iodoanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9IN2O2/c13-8-3-5-9(6-4-8)15-11-10(12(16)17)2-1-7-14-11/h1-7H,(H,14,15)(H,16,17)

InChI Key

YVCSGCCOQHVDML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)I)C(=O)O

Origin of Product

United States

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